molecular formula C16H12O5 B3025502 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid CAS No. 568555-82-8

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid

Cat. No.: B3025502
CAS No.: 568555-82-8
M. Wt: 284.26 g/mol
InChI Key: RDAMIKQPKPXITI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid is an organic compound characterized by its unique structure, which includes a benzo[1,4]dioxine ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxine with a suitable benzoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often optimized based on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where modulation of specific biological targets is beneficial.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[1,4]dioxine derivatives and substituted benzoic acids. Examples include:

  • 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino-hexanoic acid
  • 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino-propionic acid

Uniqueness

The uniqueness of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-15(11-3-1-2-4-12(11)16(18)19)10-5-6-13-14(9-10)21-8-7-20-13/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMIKQPKPXITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181932
Record name Benzoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568555-82-8
Record name Benzoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568555-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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